2-Bromo-1,3-benzoxazole
Overview
Description
2-Bromo-1,3-benzoxazole is a brominated heterocyclic compound that is part of the benzoxazole family. Benzoxazoles are aromatic organic compounds containing a benzene ring fused to an oxazole ring, which is a five-membered ring with one oxygen and one nitrogen atom. The bromo substituent in 2-Bromo-1,3-benzoxazole indicates the presence of a bromine atom attached to the second position of the benzene ring.
Synthesis Analysis
The synthesis of 2-Bromo-1,3-benzoxazole and its derivatives can be achieved through various methods. One approach involves the oxidative coupling of benzylamines with ortho-substituted anilines catalyzed by iron(II) bromide, which allows for the synthesis of a variety of substituted 1,3-benzazoles, including benzoxazoles, using molecular oxygen as an oxidant . Another method includes the cyclization of 2-aminophenols with β-diketones using a combined catalyst of Brønsted acid and copper iodide, which tolerates different substituents on the 2-aminophenol, including bromo . Additionally, copper-catalyzed intramolecular O-arylation has been reported as a simple and efficient method for synthesizing a wide range of 2-substituted benzoxazoles, including those with bromo substituents .
Molecular Structure Analysis
The molecular structure of bromo-substituted benzoxazoles has been characterized using various techniques. For instance, the crystal structure, Fourier transform infrared spectroscopy (FT-IR), and quantum mechanical studies have been reported for 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole, providing insights into the optimized geometrical structures, atomic charges, molecular electrostatic potential, and natural bond orbital analysis . Similarly, the synthesis and structural characterization of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole have been conducted, revealing details about the optimized molecular structure and vibrational frequencies .
Chemical Reactions Analysis
Bromo-substituted benzoxazoles can participate in various chemical reactions due to the presence of the reactive bromine atom, which can be utilized in further functionalization. The bromine atom can act as a leaving group in nucleophilic substitution reactions or can be involved in cross-coupling reactions to introduce new substituents onto the benzoxazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted benzoxazoles are influenced by the bromine atom's electronic effects. For example, the solubility of halogenated benzotriazoles, which are structurally related to benzoxazoles, decreases with an increase in the number of bromine atoms, and the pattern of substitution significantly modulates their physicochemical properties, such as pKa values . The antifungal properties of 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives have been reported, indicating the biological activity of bromo-substituted benzoxazoles . Additionally, the nonlinear optical (NLO) properties and thermodynamic functions of bromo-substituted benzoxazoles have been investigated, suggesting potential applications in materials science .
Scientific Research Applications
Anti-Inflammatory Applications
The 2-(2-arylphenyl)benzoxazole moiety, related to 2-Bromo-1,3-benzoxazole, has been identified as a selective ligand for the enzyme cyclooxygenase-2 (COX-2), which plays a key role in inflammation. Some derivatives of this compound have shown significant anti-inflammatory properties, comparable or even superior to certain nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib and diclofenac (Seth et al., 2014).
Chemical Synthesis
2-Bromo-1,3-benzoxazole has been utilized in the synthesis of various chemical structures. For example, its involvement in the Suzuki reaction leads to the creation of substituted benzimidazoles, benzothiazoles, and other benzoxazoles. This showcases its versatility and importance in chemical synthesis (Saha et al., 2009).
Antimicrobial Activity
Some derivatives of 1,3-benzoxazole, including 6-bromo-1,3-benzoxazole, have been tested for their antimicrobial properties. These compounds have shown activity against various Gram-positive and Gram-negative bacteria, as well as yeasts, indicating their potential in antimicrobial research (Krawiecka et al., 2013).
Analytical Chemistry
In analytical chemistry, 2-Bromo-1,3-benzoxazole derivatives have been used as ligands for the detection of trace elements like nickel using adsorptive stripping voltammetry. This application demonstrates the compound's utility in sensitive chemical detection methods (Hurtado et al., 2013).
Fluorescent Probes
Benzoxazole derivatives, including those related to 2-Bromo-1,3-benzoxazole, have been developed as fluorescent probes. These compounds can be used to detect various substances, like amines, indicating their potential in sensing technologies (Lee et al., 2004).
Safety And Hazards
Safety information for 2-Bromo-1,3-benzoxazole indicates that it has a GHS07 pictogram and a warning signal word . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-bromo-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSUVHHASUJZNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559668 | |
Record name | 2-Bromo-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,3-benzoxazole | |
CAS RN |
68005-30-1 | |
Record name | 2-Bromo-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.